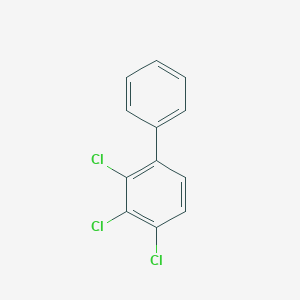

2,3,4-Trichlorobiphenyl

Beschreibung

Eigenschaften

IUPAC Name |

1,2,3-trichloro-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-10-7-6-9(11(14)12(10)15)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUYHQGMDSZOPDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=C(C=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074180 | |

| Record name | 2,3,4-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55702-46-0, 25323-68-6 | |

| Record name | 2,3,4-Trichlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55702-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichlorobiphenyl (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025323686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055702460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61NYE2032D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Analysis Phase:this Phase Involves Two Key Components:

Exposure Assessment: This evaluates the contact or co-occurrence of the stressor with the ecological receptors. For trichlorobiphenyls, this would involve measuring or modeling their concentrations in various environmental media (water, sediment, soil) and estimating the uptake by organisms through different routes (e.g., ingestion of contaminated food, gill uptake). rmpcecologia.com

Effects Assessment (Hazard Assessment): This component evaluates the toxicological effects of the stressor on the identified ecological receptors. It relies on data from laboratory toxicity tests and field studies to establish dose-response relationships and determine concentrations below which adverse effects are unlikely to occur. rmpcecologia.com

Risk Characterization:in the Final Phase, the Information from the Exposure and Effects Assessments is Integrated to Estimate the Likelihood and Magnitude of Adverse Ecological Effects.researchgate.netthis Involves Comparing Exposure Levels with Toxicity Values to Determine if a Risk Exists. the Uncertainties Associated with the Assessment Are Also Clearly Articulated.rmpcecologia.comthis Phase Provides the Scientific Basis for Risk Management Decisions, Such As Setting Cleanup Levels for Contaminated Sites or Establishing Water Quality Criteria.epa.govservice.gov.uk

Impact on Indigenous Microbial Communities and Ecosystem Functionality

Indigenous microbial communities play a crucial role in the functioning of ecosystems, including nutrient cycling and the degradation of organic matter. The introduction of persistent pollutants like 2,3,4-trichlorobiphenyl can have significant impacts on these communities.

The presence of PCBs can alter the structure and diversity of microbial populations. nih.gov In some cases, the pollutant can act as a selective pressure, favoring the growth of microorganisms that are able to tolerate or even utilize the contaminant. nih.govinternationalscholarsjournals.com For example, in PCB-contaminated environments, there is often an enrichment of bacteria capable of degrading PCBs. internationalscholarsjournals.com

The biodegradation of trichlorobiphenyls by indigenous microbes is a key process in their natural attenuation. acs.org This degradation can occur through two main pathways:

Aerobic Oxidative Degradation: The resulting less-chlorinated biphenyls can then be broken down further by aerobic bacteria through oxidative pathways. acs.org These bacteria use enzymes like biphenyl dioxygenase to attack the biphenyl rings. nih.gov

The impact of trichlorobiphenyls on ecosystem functionality extends beyond direct effects on microbial diversity. By altering microbial communities, these pollutants can indirectly affect nutrient cycling and other essential ecosystem services that these microorganisms provide.

Abiotic Degradation Mechanisms and Remediation Technologies for Trichlorobiphenyls

Catalytic Hydro-Dechlorination of Trichlorobiphenyl Congeners

Catalytic hydro-dechlorination (C.H.D.) is a significant remediation process for polychlorinated biphenyls (PCBs), including 2,3,4-Trichlorobiphenyl. dioxin20xx.org This method utilizes a catalyst and a hydrogen source to remove chlorine atoms from the biphenyl structure, ideally resulting in the formation of biphenyl. dioxin20xx.org The process is noted for being a closed system that can operate under mild conditions. dioxin20xx.org

Reaction Kinetics and Pathway Elucidation

The degradation pathway of this compound (also known as PCB congener #21) via catalytic hydro-dechlorination follows a stepwise removal of chlorine atoms. researchgate.net Research indicates a specific order of chlorine removal based on its position on the biphenyl rings. Generally, chlorine atoms in the ortho positions are removed more slowly than those in the meta and para positions. dioxin20xx.org

For congeners with three adjacent chlorine atoms, such as this compound, the middle chlorine atom (at the 3-position) exhibits low reactivity during C.H.D. dioxin20xx.org Experimental work has confirmed that the hydrodechlorination of this compound primarily yields 3,4-Dichlorobiphenyl in higher concentrations than 2,4-Dichlorobiphenyl, illustrating the preferential removal of the chlorine at the 2-position. arizona.edu The reaction continues with the further dechlorination of these intermediates.

Table 1: Catalytic Hydro-Dechlorination (C.H.D.) Pathway of this compound

| Starting Compound | Primary Intermediate | Secondary Intermediates | Final Product | Notes on Reactivity |

|---|---|---|---|---|

| This compound | 3,4-Dichlorobiphenyl | 3-Chlorobiphenyl, 4-Chlorobiphenyl | Biphenyl | The chlorine at the 3-position (meta, but between two other chlorines) shows low reactivity. dioxin20xx.org Ortho-chlorines (position 2) are generally removed slower than para-chlorines (position 4). dioxin20xx.org |

Influence of Catalysts and Co-catalysts on Dechlorination Efficiency

The choice of catalyst is crucial for the efficiency of the hydro-dechlorination process. Palladium-based catalysts, particularly palladium on a carbon support (Pd/C), are widely used and have been shown to be effective for the dechlorination of trichlorobiphenyls. researchgate.net Other catalysts such as Raney nickel are also utilized. The active phase of the catalyst, often a noble metal like Palladium (Pd) or Platinum (Pt), provides the sites for the reaction to occur. mdpi.com

Co-catalysts are often added to enhance the reaction rate. For instance, triethylamine (Et3N) has been used as a co-catalyst in the hydro-dechlorination of trichlorobiphenyl congeners. researchgate.netnih.gov The addition of triethylamine has been shown to increase the rate of dechlorination. nih.govtandfonline.com The mechanism involves the co-catalyst facilitating the transfer of hydrogen, which is essential for the removal of chlorine atoms. In electrocatalytic hydrodechlorination, a palladium-modified nickel foam cathode has been used, where highly active hydrogen atoms are generated on the catalyst surface to react with the adsorbed PCBs. nih.gov

Temperature and Pressure Dependencies of Hydro-dechlorination

The hydro-dechlorination of trichlorobiphenyls is sensitive to both temperature and pressure, although effective degradation can be achieved under mild conditions. nih.gov Studies on the congener 2,4,4'-trichlorobiphenyl have demonstrated that dechlorination rates increase with rising temperatures, with experiments conducted at temperatures ranging from approximately 20°C to 77°C. nih.govtandfonline.com At around 77°C, near-complete dechlorination was achieved within 6 hours at atmospheric pressure. nih.govtandfonline.com The activation energy for the hydro-dechlorination of 2,4,4'-trichlorobiphenyl was estimated to be in the range of 12.4–13.9 kJ/mole, suggesting a diffusion-controlled system. nih.govtandfonline.com While specific data for this compound is limited, these findings indicate that the process can be effectively performed under moderate temperatures and standard atmospheric pressure, which is advantageous for practical remediation applications. nih.gov

Advanced Oxidation Processes for Trichlorobiphenyl Remediation

Advanced Oxidation Processes (AOPs) are remediation technologies that rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), to degrade persistent organic pollutants like this compound.

Fenton-like Reactions and Hydroxyl Radical Involvement

Fenton-like reactions are a key type of AOP used for PCB degradation. These reactions use a catalyst, typically an iron compound, to decompose hydrogen peroxide (H₂O₂) and generate powerful hydroxyl radicals. nih.gov Studies on the degradation of 2,4,4'-trichlorobiphenyl using a goethite (α-FeOOH)-catalyzed Fenton-like system have shown up to 99% degradation after 48 hours. nih.govresearchgate.net

The primary mechanism is the action of hydroxyl radicals, which are responsible for the initial attack on the trichlorobiphenyl molecule. nih.govresearchgate.net The degradation kinetics in these systems typically follow a pseudo-first-order model. nih.govresearchgate.net The efficiency of the process is pH-dependent, with higher degradation rates observed at lower pH values (e.g., pH 3) and decreasing as the pH increases towards 7. nih.govresearchgate.net The concentration of the catalyst (goethite) and the oxidant (H₂O₂) also directly influences the degradation rate. nih.govresearchgate.net While these specific studies focused on the 2,4,4' congener, the fundamental mechanism involving hydroxyl radical attack is applicable to other trichlorobiphenyls, including this compound.

Table 2: Factors Influencing Fenton-like Degradation of Trichlorobiphenyls

| Factor | Influence on Degradation Rate | Typical Findings (for 2,4,4'-Trichlorobiphenyl) |

|---|---|---|

| pH | Decreases as pH increases from 3 to 7 | Degradation rate declined from 99% to 52% as pH rose from 3 to 7. researchgate.net |

| Catalyst Concentration (Goethite) | Increases with higher concentration | The rate of degradation increased with a greater amount of goethite. nih.gov |

| Oxidant Concentration (H₂O₂) | Increases with higher concentration | The rate of degradation increased with a greater amount of H₂O₂. nih.gov |

| Primary Reactive Species | Hydroxyl Radical (•OH). nih.govresearchgate.net |

Photolytic and Other Chemical Degradation Pathways

Photolytic degradation involves the use of light energy, typically ultraviolet (UV) light, to break down chemical compounds. smolecule.com Exposure to sunlight can induce the photolytic degradation of this compound, though the process can be slow due to the compound's stability. smolecule.com

In photo-chemical dechlorination (P.C.D.) studies, the reactivity of chlorine atoms on this compound is notably different from that in C.H.D. For congeners with three adjacent chlorines, the middle chlorine atom (at the 3-position) exhibits high reactivity during P.C.D. dioxin20xx.org This is the opposite of its behavior in catalytic hydro-dechlorination. dioxin20xx.org

The process can be enhanced by using a solvent and a catalyst. Studies on other PCB congeners show that degradation generally increases with UV intensity. researchgate.net The major intermediates of photolysis are typically less chlorinated congeners, with biphenyl being the ultimate major product. researchgate.net

Other chemical degradation pathways include photosensitized degradation. In aquatic environments, dissolved organic matter (DOM) can absorb solar irradiation and produce reactive species like hydroxyl radicals (•OH) and singlet oxygen (¹O₂). nih.gov These reactive species can then degrade PCBs. For the congener 2,4',5-trichlorobiphenyl, it was found that hydroxyl radicals and singlet oxygen were responsible for 35.1% and 47.1% of the degradation, respectively, highlighting the importance of such indirect photolysis pathways. nih.gov

Identification of Abiotic Degradation Products

The abiotic degradation of this compound and related trichlorobiphenyl congeners proceeds through several non-biological pathways, primarily driven by chemical and physical processes such as oxidation, reduction, and photolysis. ebi.ac.uk These processes transform the parent compound into various intermediates and, under certain conditions, can lead to complete mineralization. The identification of these degradation products is crucial for assessing the effectiveness of remediation technologies and understanding the environmental fate of these pollutants.

Oxidation-Based Degradation Products

Advanced Oxidation Processes (AOPs) are a cornerstone of abiotic remediation, utilizing highly reactive oxygen species to break down persistent organic pollutants. osti.govresearchgate.net The reaction of this compound with atmospheric hydroxyl radicals (•OH) can lead to the formation of hydroxylated products. Studies on related isomers provide further insight into these pathways. For instance, the degradation of 2,4,4'-trichlorobiphenyl (PCB 28) in a goethite-catalyzed Fenton-like reaction, which also relies on hydroxyl radicals, was found to produce monochlorobiphenyl, dichlorobiphenyl, and two hydroxytrichlorobiphenyl derivatives as major products. researchgate.net

Other AOPs involving peroxymonosulfate (PMS) have been shown to degrade 2,4,4'-trichlorobiphenyl through the action of superoxide radicals (O₂•⁻) and singlet oxygen (¹O₂), leading to nucleophilic dichlorination and subsequent ring-opening oxidation. nih.govnih.gov Similarly, the photosensitized degradation of 2,4',5-trichlorobiphenyl (PCB 31) in the presence of dissolved organic matter is driven by hydroxyl radicals and singlet oxygen. nih.gov This process yields several products, including 4-chlorobenzoic acid, 2,5-dichlorobenzoic acid, hydroxy-2,5-dichlorobenzoic acid, and hydroxylated trichlorobiphenyls. nih.gov In some highly effective treatments like hydrous pyrolysis/oxidation (HPO), trichlorobiphenyls can be completely mineralized to inorganic carbon and chloride ions, with no observable organic intermediates. osti.gov

Photolytic and Reductive Degradation Products

Photolysis is a significant natural abiotic degradation process for polychlorinated biphenyls (PCBs). For many PCB congeners, photolytic degradation in solvents like ethanol primarily results in less chlorinated congeners, with biphenyl being the major final product. researchgate.net Minor amounts of hydroxylated PCBs can also be formed during this process. researchgate.net

Reductive dechlorination represents another key abiotic pathway. Under specific laboratory conditions using catalysts such as palladium on carbon (Pd/C) or zinc dust, this compound can be chemically reduced. This process involves the stepwise removal of chlorine atoms, leading to the formation of less chlorinated biphenyls. A primary dechlorination product from this compound is 3,4-dichlorobiphenyl.

The table below summarizes the identified degradation products from various abiotic treatments of trichlorobiphenyls.

| Degradation Method | Trichlorobiphenyl Isomer Studied | Identified Degradation Products | Reference |

|---|---|---|---|

| Fenton-like Oxidation (Goethite-catalyzed) | 2,4,4'-Trichlorobiphenyl | Monochlorobiphenyl, Dichlorobiphenyls, Hydroxytrichlorobiphenyls | researchgate.net |

| Photosensitized Degradation (DOM) | 2,4',5-Trichlorobiphenyl | 4-Chlorobenzoic acid, 2,5-Dichlorobenzoic acid, Hydroxy-2,5-dichlorobenzoic acid, Hydroxylated trichlorobiphenyls | nih.gov |

| Chemical Reduction (e.g., Pd/C) | This compound | 3,4-Dichlorobiphenyl, Other less chlorinated biphenyls | |

| UV Photolysis | General PCBs | Less chlorinated congeners, Biphenyl, Hydroxylated PCBs | researchgate.net |

| Hydrous Pyrolysis/Oxidation (HPO) | 2,2',3-Trichlorobiphenyl | Inorganic carbon, Chloride ion (complete mineralization) | osti.gov |

Structure-activity Relationships and Congener Specificity in Trichlorobiphenyl Research

Influence of Chlorine Substitution Patterns on Environmental Behavior

The environmental persistence, bioaccumulation, and transport of PCBs are profoundly influenced by their chlorine substitution patterns. For 2,3,4-trichlorobiphenyl, its specific arrangement of chlorine atoms governs its behavior in various environmental compartments.

The stability of PCBs, and thus their persistence, generally increases with the degree of chlorination. Lightly chlorinated congeners are more susceptible to aerobic biodegradation. uth.gr However, the position of the chlorine atoms is also a critical factor. PCBs with chlorine atoms at the para positions are often more readily biodegraded. The presence of adjacent unsubstituted carbon atoms is crucial for microbial attack, typically by dioxygenase enzymes. In the case of this compound, the unsubstituted phenyl ring provides a site for initial oxidative attack. nih.gov

The lipophilicity of PCBs, which is a key factor in their bioaccumulation potential, also correlates with the degree of chlorination. Highly chlorinated PCBs are more lipophilic and tend to accumulate in the fatty tissues of organisms. While this compound is a lower-chlorinated congener, its lipophilic nature still leads to bioaccumulation in organisms like fish. The bioaccumulation factor (BAF) for this compound in fish has been estimated to be in the range of 3,500–5,000.

The transport of PCBs in the environment is also affected by their physical-chemical properties, which are determined by their chlorine substitution pattern. utoronto.ca The volatility and water solubility of PCBs decrease with increasing chlorination, which in turn affects their partitioning between air, water, and soil. utoronto.ca

Table 1: Environmental Properties of Selected Trichlorobiphenyl Congeners

| Congener | PCB No. | Log Kow (Octanol-Water Partition Coefficient) | Vapor Pressure (Pa at 25°C) | Water Solubility (mg/L at 25°C) |

|---|---|---|---|---|

| This compound | 21 | 5.66 | 0.008 | 0.004 |

| 2,4,4'-Trichlorobiphenyl | 28 | 5.68 | 0.004 | 0.002 |

| 2,2',5-Trichlorobiphenyl | 18 | 5.61 | 0.012 | 0.007 |

Quantitative Structure-Activity Relationships (QSAR) in Predicting Trichlorobiphenyl Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its physical, chemical, or biological activity. numberanalytics.com These models are particularly useful for predicting the properties and behavior of the numerous PCB congeners for which experimental data may be limited. nih.gov

QSAR studies have been employed to predict various properties of trichlorobiphenyls, including their reactivity and environmental fate. nih.govacs.org These models typically use molecular descriptors, which are numerical representations of a molecule's structural and electronic features, to predict a specific endpoint. numberanalytics.com For PCBs, relevant descriptors often include the number and position of chlorine atoms, steric parameters, and electronic properties.

For instance, QSAR models have been developed to predict the half-lives of PCBs in the atmosphere. nih.gov A study utilizing machine learning methods such as partial least squares (PLS), multiple linear regression (MLR), and genetic function approximation (GFA) predicted the mean air half-life of 2,3',4'-trichlorobiphenyl to be between 2.58 and 2.86 days. nih.gov Another QSAR study focused on predicting the depuration rate constants of PCB congeners in rainbow trout. acs.org Such models can help in assessing the bioaccumulation potential of different trichlorobiphenyl isomers. nih.govacs.org

The reactivity of this compound in various degradation processes can also be estimated using QSAR. For example, the susceptibility of a PCB congener to reductive dechlorination can be related to its electron affinity, which can be calculated and used as a descriptor in QSAR models. The positions of the chlorine atoms in this compound, with two adjacent chlorines (ortho and meta) and one in a neighboring position, influence its electronic properties and thus its reactivity in both reductive and oxidative processes.

Table 2: Predicted Environmental Fate Parameters for this compound using QSAR Models

| Parameter | Predicted Value | Modeling Approach | Reference |

|---|---|---|---|

| Atmospheric Half-life | 2.65–2.86 days | Machine Learning (Random Forest, QSAR) | |

| Depuration Rate Constant (log kd) in Rainbow Trout | 0.93 - 0.97 | Multiple Linear Regression (MLR) | acs.org |

Comparative Analysis of Trichlorobiphenyl Congener Degradation and Transformation

The degradation and transformation of trichlorobiphenyls are highly congener-specific, with different isomers exhibiting varying susceptibility to microbial and chemical degradation processes.

Studies comparing the biodegradability of various trichlorobiphenyl congeners have revealed key structural features that govern their fate. Generally, the rate of degradation decreases as the number of chlorine substituents increases. nih.govresearchgate.net For trichlorobiphenyls, those with all three chlorine atoms on a single ring tend to be degraded more rapidly than those with chlorines distributed on both rings. nih.govresearchgate.net This is because the unsubstituted or less-chlorinated ring provides a site for initial enzymatic attack, typically ring fission. nih.govresearchgate.net

In a study examining the biodegradability of 31 PCB isomers by Alcaligenes and Acinetobacter species, this compound was found to be easily degraded within one hour. researchgate.net In contrast, 2,3,6-trichlorobiphenyl was resistant to degradation by the same organisms. researchgate.net This highlights the critical role of the chlorine substitution pattern. The presence of two adjacent unsubstituted carbons (C5 and C6) in this compound makes it a good substrate for dioxygenase enzymes.

The transformation of trichlorobiphenyls can also occur through reductive dechlorination, a process often observed in anaerobic sediments. ourniagarariver.ca This process typically involves the removal of meta and para chlorines, leading to the formation of lower-chlorinated congeners. uth.gr While less common, ortho chlorine removal can also occur. The specific dechlorination pathways are dependent on the congener and the microbial communities present.

Photolysis is another important transformation pathway for PCBs in the environment. researchgate.net The rate of photolytic degradation is also congener-specific and can be influenced by the presence of other substances in the environment.

Table 3: Comparative Biodegradation of Trichlorobiphenyl Congeners by Alcaligenes sp. Y42

| Trichlorobiphenyl Congener | Substitution Pattern | Degradation Rate (%) after 1 hour |

|---|---|---|

| This compound | Single Ring | High |

| 2,4,5-Trichlorobiphenyl | Single Ring | High |

| 2,3,6-Trichlorobiphenyl | Single Ring | Very Low |

| 2,4,4'-Trichlorobiphenyl | Both Rings | Moderate |

Stereochemical Considerations in Trichlorobiphenyl Environmental Processes

A fascinating aspect of PCB chemistry is the phenomenon of atropisomerism, a type of axial chirality that arises from restricted rotation around the single bond connecting the two phenyl rings. numberanalytics.comslideshare.net This restricted rotation is caused by steric hindrance from bulky substituents, typically chlorine atoms, in the ortho positions. numberanalytics.comslideshare.net Nineteen PCB congeners, including some trichlorobiphenyls, are known to form stable atropisomers that are non-superimposable mirror images of each other (enantiomers). uky.edu

While this compound itself is not chiral, understanding atropisomerism is crucial in the broader context of trichlorobiphenyl research as some isomers, such as 2,2',3-trichlorobiphenyl and 2,2',4-trichlorobiphenyl, are chiral. These chiral PCBs are typically released into the environment as racemic mixtures (a 1:1 ratio of the two enantiomers). uky.edu

However, biological processes are often stereospecific, meaning that enzymes can preferentially metabolize one enantiomer over the other. diva-portal.org This can lead to a shift in the enantiomeric fraction (EF) of a chiral PCB in environmental and biological samples, providing a powerful tool for tracing biotransformation pathways. acs.org For example, nonracemic EFs have been observed for several chiral PCBs in various biota, indicating enantioselective metabolism. acs.org

The study of atropisomerism in PCBs has revealed that the two enantiomers of a chiral congener can have different biological activities and toxicities. uky.edu Although this compound is achiral, its transformation products could potentially be chiral. Furthermore, the principles of stereochemistry are fundamental to understanding the interactions of all PCB congeners, including this compound, with biological receptors and enzymes, which are themselves chiral environments.

Analytical Methodologies and Advancements for Trichlorobiphenyl Detection and Quantification

Chromatographic and Spectrometric Techniques for Trichlorobiphenyl Analysis

Chromatographic separation coupled with spectrometric detection forms the cornerstone of analytical approaches for 2,3,4-trichlorobiphenyl. These methods offer the high selectivity and sensitivity required for identifying and quantifying this specific congener, often in the presence of numerous other polychlorinated biphenyls (PCBs) and interfering compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a widely employed and robust technique for the analysis of PCBs, including this compound. thermofisher.com This method combines the superior separation capabilities of gas chromatography with the definitive identification and quantification power of mass spectrometry. In GC, a sample extract is vaporized and passed through a long, thin capillary column. The separation is based on the differential partitioning of analytes between a stationary phase coated on the column walls and a mobile carrier gas. For PCBs, non-polar or semi-polar columns, such as those with a 5% phenyl polysiloxane-silarylene stationary phase, are commonly used to achieve separation of different congeners. thermofisher.com

Following chromatographic separation, the eluted compounds enter the mass spectrometer. In the ion source, molecules are typically ionized by electron impact (EI), which causes them to fragment in a predictable and reproducible manner. The resulting charged fragments are then separated by the mass analyzer based on their mass-to-charge ratio (m/z). The mass spectrum produced is a unique fingerprint for a specific compound, allowing for its identification. For enhanced sensitivity and selectivity, selected ion monitoring (SIM) is often utilized, where the mass spectrometer is set to detect only a few characteristic ions for the target analyte, thereby reducing background noise and improving detection limits. nih.govepa.gov For 2,3,4'-trichlorobiphenyl (PCB 22), characteristic ions in the mass spectrum include the molecular ion peak at m/z 256 and other fragment ions. nih.gov

The application of GC-MS extends to various matrices, including environmental samples like soil and water, as well as biological tissues. thermofisher.com The method's reliability and the extensive availability of mass spectral libraries make it a fundamental tool in environmental monitoring and research. nih.gov

Advanced Mass Spectrometry (e.g., GC-QqQ-MS) in Trace Analysis

For the analysis of trace levels of this compound, particularly in complex matrices, advanced mass spectrometry techniques like triple quadrupole mass spectrometry (GC-QqQ-MS/MS) offer significant advantages in selectivity and sensitivity over single quadrupole GC-MS. thermofisher.compragolab.cz This enhanced performance is crucial for detecting the low concentrations of PCBs often found in environmental and biological samples. mdpi.com

In a GC-QqQ-MS system, the mass spectrometer consists of three quadrupoles. The first quadrupole (Q1) is used to select a specific precursor ion from the ions generated in the source. This precursor ion then enters the second quadrupole (Q2), which functions as a collision cell. Here, the ion collides with an inert gas, causing it to fragment into product ions. The third quadrupole (Q3) is then used to select a specific product ion for detection. This process, known as selected reaction monitoring (SRM), provides a very high degree of selectivity, as it requires both the precursor and product ions to be specific to the target analyte. thermofisher.comresearchgate.net

This high selectivity minimizes interferences from the sample matrix, leading to lower detection limits and more accurate quantification. acs.orgnih.gov Recent advancements in GC-QqQ-MS technology, including faster scanning rates and improved ion source designs, have further enhanced its capabilities for the analysis of a wide range of environmental contaminants, including PCBs. pragolab.czgcms.cz The use of GC-QqQ-MS is now a well-established and reliable alternative to high-resolution mass spectrometry for the confirmatory analysis of PCBs in food and feed samples. mdpi.com

Methodological Developments for Hydroxylated and Methoxylated Metabolites

The analysis of hydroxylated (OH-PCBs) and methoxylated (MeO-PCBs) metabolites of this compound presents unique analytical challenges. These metabolites are often more polar and less volatile than their parent PCB congeners, necessitating specific methodological adaptations for their accurate detection and quantification.

Derivatization Strategies for Enhanced Volatility

Due to their low volatility, hydroxylated PCBs cannot be directly analyzed by gas chromatography. nih.gov To overcome this, a common strategy is to convert the hydroxyl group into a less polar and more volatile functional group through a process called derivatization. This allows the metabolites to be amenable to GC analysis.

A frequently used derivatization technique is methylation, where the hydroxyl group is converted to a methoxy group. dioxin20xx.org This is often achieved using reagents like diazomethane. The resulting methoxylated PCBs (MeO-PCBs) are more volatile and can be readily analyzed by GC-MS. nih.gov Other derivatization reagents that have been employed include methyl chloroformate, as well as silylating agents that form trimethylsilyl ethers. acs.orgoup.com The choice of derivatization reagent can influence the analytical sensitivity and the fragmentation pattern observed in the mass spectrometer.

| Reagent | Derivative Formed | Key Advantages | Reference |

|---|---|---|---|

| Diazomethane | Methoxylated PCB (MeO-PCB) | Produces characteristic fragmentation patterns in GC-MS. | dioxin20xx.orgnih.gov |

| Methyl Chloroformate | Methyl Carbonate Ester | Allows for sensitive detection by GC with high-resolution mass spectrometry. | acs.org |

| Silylating Agents (e.g., BSTFA) | Trimethylsilyl (TMS) Ether | Increases volatility for GC analysis. | oup.com |

| Acetyl or Pentafluoropropionyl Analogues | Acetyl or Pentafluoropropionyl Esters | Enhances volatility for GC-based methods. | nih.gov |

Semi-Target Analytical Approaches and Standard Availability Challenges

A significant hurdle in the comprehensive analysis of hydroxylated PCB metabolites is the limited availability of authentic analytical standards for the vast number of possible congeners. acs.orgnih.gov This scarcity makes the identification and quantification of unknown or unexpected metabolites challenging. acs.org

To address this, semi-target analytical approaches have been developed. These methods aim to quantify unidentified substances by using the response of available, structurally similar standards. uiowa.edu For instance, the correlation between the homologues and the peak responses can be used to estimate the concentrations of OH-PCBs for which authentic standards are not available. acs.org

Furthermore, computational approaches and machine learning models are being developed to predict the retention times and mass spectral responses of MeO-PCBs. acs.orgnih.gov These predictive models can assist in the tentative identification of unknown metabolites detected in environmental and biological samples, thereby guiding further investigation and potential synthesis of new analytical standards. Despite these advancements, the lack of a comprehensive library of certified reference standards remains a significant challenge in the field. acs.orgnih.gov

Sample Preparation and Extraction Protocols for Diverse Environmental Matrices

The effective extraction of this compound and its metabolites from complex environmental matrices such as soil, water, and biological tissues is a critical first step in the analytical workflow. epa.gov The choice of extraction method depends on the specific matrix and the target analytes.

For solid samples like soil and sediment, common extraction techniques include Soxhlet extraction, pressurized fluid extraction (PFE), microwave-assisted extraction, and ultrasonic extraction. epa.gov These methods typically use organic solvents or solvent mixtures, such as hexane/acetone or methylene chloride/acetone, to efficiently remove the target compounds from the solid matrix. epa.gov For water samples, solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are frequently employed. epa.govepa.gov

Quality Assurance and Quality Control in Trichlorobiphenyl Environmental Monitoring

Robust quality assurance (QA) and quality control (QC) measures are fundamental to generating reliable and defensible data in the environmental monitoring of this compound. These measures encompass the entire analytical process, from sample collection to data reporting, ensuring the accuracy, precision, and comparability of results. chrom-china.comemb.gov.ph Regulatory bodies and international standards provide frameworks for establishing comprehensive QA/QC programs. emb.gov.ph

A formal quality assurance program should be maintained by any laboratory conducting trichlorobiphenyl analysis. epa.gov This program involves a structured and systematic planning document, such as a Quality Assurance Project Plan (QAPP), which outlines project objectives and translates them into specific directions for implementation and assessment. epa.govwa.gov

Key components of a QA/QC program for this compound monitoring include:

Method Validation: Analytical methods must be rigorously validated to assess their performance and practicality. chrom-china.com This includes determining the method detection limit (MDL), method quantification limit (MQL), linearity, and an evaluation of matrix effects. chrom-china.commdpi.com

Certified Reference Materials (CRMs): The use of CRMs is crucial for ensuring the accuracy and traceability of analytical methods. chrom-china.com CRMs for various polychlorinated biphenyl (PCB) congeners, including trichlorobiphenyls, are available from standards organizations. accustandard.comsigmaaldrich.com

Internal and External Quality Control: Laboratories employ a combination of internal and external QC measures. chrom-china.com Internal QC involves the regular analysis of method blanks, laboratory control samples (LCS), matrix spikes, and duplicates with each analytical batch. epa.govwa.gov External QC often involves participation in proficiency testing (PT) schemes or interlaboratory comparison studies. publications.gc.caeurofins.de These studies help to assess the laboratory's performance against other laboratories and ensure the comparability of data. eurofins.deresearchgate.net

Sample Handling and Chain of Custody: Proper procedures for sample collection, preservation, storage, and chain of custody are essential to maintain sample integrity. emb.gov.ph For instance, extracts are typically stored under refrigeration in the dark and analyzed within a specified holding time. epa.gov

Data Verification and Reporting: All data and quality control results should be thoroughly documented and maintained for reference and inspection. epa.gov Reporting of results should be clear and include information on individual congeners or Aroclors, as well as total PCBs, in the appropriate units. emb.gov.ph

Table 1: Key Quality Control Samples in Trichlorobiphenyl Analysis

| QC Sample Type | Purpose | Typical Frequency | Acceptance Criteria Example |

| Method Blank | To assess contamination introduced during laboratory procedures. | One per analytical batch. wa.gov | Below the Method Detection Limit (MDL). |

| Laboratory Control Sample (LCS) | To monitor the performance of the entire analytical method. | One per analytical batch. epa.gov | Percent recovery within established limits (e.g., 50-150%). wa.gov |

| Matrix Spike (MS) | To evaluate the effect of the sample matrix on analytical accuracy. | One per analytical batch or per 20 samples. epa.gov | Percent recovery within established limits (e.g., 50-150%). wa.gov |

| Matrix Spike Duplicate (MSD) | To assess the precision of the method in a specific sample matrix. | One per analytical batch or per 20 samples. | Relative Percent Difference (RPD) between MS and MSD within a specified limit (e.g., ≤ 50%). wa.gov |

| Surrogate Spikes | To monitor the performance of the method for every sample. | Added to every sample and QC sample. epa.gov | Percent recovery within established limits (e.g., 50-150%). wa.gov |

Detailed Research Findings

Interlaboratory comparison studies have been instrumental in evaluating and improving the reliability of PCB analysis. publications.gc.caresearchgate.net These studies often reveal variability in results among laboratories, which can be attributed to factors such as differences in calibration standards, chromatographic separation, and detector response. researchgate.net For example, one study involving three laboratories analyzing PCB congeners in whale blubber highlighted minor disagreements in results due to these factors, emphasizing the importance of using standard reference materials to validate analytical procedures. researchgate.net

The U.S. Environmental Protection Agency (EPA) Method 1668 is a highly sensitive method for the analysis of individual PCB congeners. epri.com An interlaboratory validation study of this method demonstrated its complexity and the high degree of laboratory expertise and quality control required to produce acceptable results. epri.com The study also highlighted the challenge of distinguishing low-level concentrations in samples from background levels in laboratory reagents. epri.com

Furthermore, research has focused on developing and validating more efficient analytical methods. For instance, a study on the simultaneous determination of polycyclic aromatic hydrocarbons (PAHs) and PCBs by GC-MS aimed to combine two separate analyses into a single method, which would require thorough validation using certified reference materials. nerc.ac.uk Another study successfully developed and validated a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with GC-MS for the analysis of PAHs and PCBs in olive fruits, demonstrating good linearity, repeatability, and low detection limits. mdpi.com

Ecological Implications and Risk Assessment Methodologies for Trichlorobiphenyls

Environmental Persistence and Long-Term Ecological Impact of Trichlorobiphenyls

Trichlorobiphenyls, including the specific congener 2,3,4-trichlorobiphenyl (PCB 21), are classified as persistent organic pollutants (POPs). ebi.ac.ukebi.ac.uk This classification stems from their resistance to degradation through chemical, biological, and photolytic processes. ebi.ac.ukebi.ac.uk Once introduced into the environment, these compounds can remain for extended periods, with estimated half-lives in soil exceeding 10 years. Their chemical stability, a desirable trait for their original industrial applications, is the very reason for their prolonged environmental presence.

The persistence of trichlorobiphenyls leads to their widespread distribution in various environmental compartments, including the air, water, soil, and sediment. acs.org Due to their hydrophobic nature, they tend to adsorb strongly to soil and sediment particles, particularly those with high organic carbon and clay content. who.int From these environmental sinks, they can be slowly released back into the water column or volatilize into the atmosphere, contributing to their long-range transport and global distribution. who.int

The long-term ecological impact of persistent trichlorobiphenyls is significant. These compounds bioaccumulate in organisms, and their concentrations magnify up the food chain, a process known as biomagnification. ebi.ac.uk This can lead to toxic effects in wildlife at higher trophic levels, even when concentrations in the surrounding environment are low. nih.gov Documented effects in various organisms include endocrine disruption, reproductive and developmental problems, and immunotoxicity. smolecule.comca.gov The slow degradation of these compounds means that ecosystems can remain contaminated for decades, posing a continuous threat to ecological health.

Trophic Transfer and Bioaccumulation Dynamics in Aquatic and Terrestrial Food Webs

The high lipophilicity, or fat-solubility, of this compound is a key factor driving its movement and concentration through food webs. This property causes the compound to accumulate in the fatty tissues of organisms. As smaller organisms are consumed by larger ones, the concentration of the toxin increases at each successive trophic level. researchgate.net

Aquatic Food Webs:

In aquatic environments, trichlorobiphenyls present in water and sediment are taken up by phytoplankton and invertebrates at the base of the food web. These organisms are then consumed by small fish, which are in turn eaten by larger predatory fish, birds, and marine mammals. nih.gov Studies have shown a significant increase in PCB concentrations at each step of the food chain. For instance, research on a non-native food chain in Lake Erie involving zebra mussels, round gobies, and smallmouth bass demonstrated a three- to fivefold increase in PCB body burden at each successive trophic level. researchgate.net A field experiment with 2,5,4'-trichlorobiphenyl found that carnivorous rainbow trout accumulated significantly higher residues than herbivorous grass carp, supporting the importance of food chain transfer in bioaccumulation. nih.gov The degree of chlorination can also influence bioaccumulation, with higher chlorinated PCBs often showing a greater tendency to biomagnify as they are more resistant to metabolic breakdown.

Terrestrial Food Webs:

A similar process of trophic transfer occurs in terrestrial ecosystems. Trichlorobiphenyls in the soil can be taken up by plants, although this is a less significant pathway than for other pollutants. More commonly, soil-dwelling invertebrates ingest contaminated soil and detritus. These invertebrates are then consumed by small mammals, birds, and other predators, leading to the transfer and magnification of the compounds up the food web. Research on urban terrestrial food webs has confirmed the trophic magnification of PCBs. The specific feeding habits, metabolic rates, and trophic level of an organism all influence the degree of bioaccumulation.

Below is a table summarizing the bioaccumulation factors (BAFs) for select trichlorobiphenyls in fish, illustrating the tendency of these compounds to accumulate in living organisms.

| Compound | Bioaccumulation Factor (BAF) in Fish |

| This compound (PCB 21) | 3,500 - 5,000 |

| 2,3,4'-Trichlorobiphenyl (PCB 22) | 2,800 - 4,200 |

Data sourced from a comparative analysis of PCB congeners, highlighting slight differences in bioaccumulation potential based on chlorine positioning.

Methodological Frameworks for Ecological Risk Assessment of Trichlorobiphenyls

Ecological Risk Assessment (ERA) provides a structured approach to evaluate the potential adverse effects of chemical stressors, like trichlorobiphenyls, on ecosystems. rmpcecologia.comresearchgate.net The general framework for an ERA consists of three main phases: Problem Formulation, Analysis, and Risk Characterization. researchgate.net

Q & A

Q. How can 2,3,4-Trichlorobiphenyl be reliably identified and quantified in environmental samples?

Methodological Answer:

- Chromatographic separation (GC-MS or HPLC) with certified reference standards (e.g., CAS 55702-46-0) is essential for accurate identification. Use isotopically labeled analogs (e.g., this compound-d5) to correct for matrix effects during quantification .

- Quality control : Validate methods using ISO 17034-certified standards, such as those listed in analytical catalogs (e.g., Kanto Reagents’ PCB-specific solutions) .

Q. What are the key physicochemical properties of this compound relevant to laboratory handling?

Methodological Answer:

Q. How should researchers validate analytical methods for PCB congeners like this compound?

Methodological Answer:

- Cross-validate using interlaboratory studies and certified materials (e.g., NIST-traceable standards). Include recovery experiments with spiked matrices (sediment, biological tissues) to assess extraction efficiency .

- Reference NMR and mass spectral libraries (e.g., World Compendium of Pesticide Spectra) for structural confirmation .

Advanced Research Questions

Q. What are the limitations of using Toxic Equivalency Factors (TEFs) for risk assessment of this compound?

Methodological Answer:

- While this compound is not a coplanar congener, its mono-ortho analogs may exhibit Ah-receptor-mediated toxicity. However, TEF values for non-coplanar PCBs are poorly defined, leading to overestimation risks in mixtures. Use congener-specific analysis rather than TEF models for cancer risk studies .

- Experimental design : Compare in vitro Ah-receptor activation (e.g., CALUX assay) with in vivo toxicity data to refine TEF applicability .

Q. How can researchers resolve contradictions in toxicity data for this compound across species?

Methodological Answer:

- Conduct dose-response studies in multiple model organisms (e.g., zebrafish, rodents) to assess species-specific metabolic pathways. For example, CYP450 isoforms may differentially metabolize PCB 21, altering toxicity profiles .

- Data analysis : Apply multivariate statistics to disentangle additive vs. antagonistic interactions in PCB mixtures .

Q. What advanced computational methods predict the environmental persistence of this compound?

Methodological Answer:

- Machine learning models (e.g., random forest, QSAR) trained on physicochemical descriptors (e.g., vapor pressure, octanol-air partitioning) can estimate atmospheric half-lives. For PCB 21, predicted half-lives range from 2.65–2.86 days, reflecting moderate persistence .

- Validation : Compare predictions with field data from air sampling campaigns .

Q. How can detection sensitivity for this compound be optimized in complex matrices?

Methodological Answer:

- Aptamer-based biosensors : Design hairpin assembly probes (e.g., CHA reactions) for selective PCB 21 detection in water. Achieve limits of detection (LOD) <1 ppb by coupling with fluorescence quenching .

- Sample preparation : Use accelerated solvent extraction (ASE) with activated silica gel cleanup to reduce interferents .

Q. What strategies mitigate analytical challenges in studying this compound degradation products?

Methodological Answer:

- Degradation pathways : Monitor dechlorination products (e.g., 3,4-dichlorobiphenyl) via LC-HRMS. Use isotopic labeling (e.g., -PCB 21) to track biotic/abiotic transformations .

- Experimental design : Simulate anaerobic microbial degradation in sediment microcosms with molybdate inhibition to isolate sulfate-reducing bacteria contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.